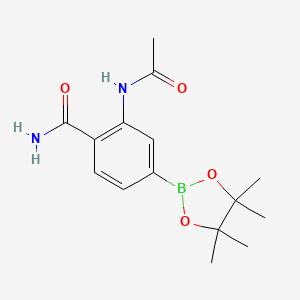

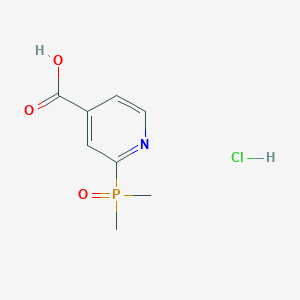

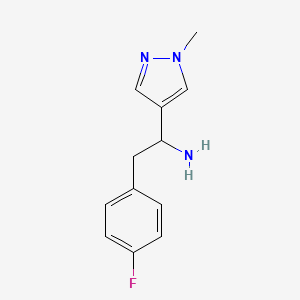

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. The compound contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential medicinal applications .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Chemical Reactions Analysis

The compound may participate in reactions similar to other compounds containing the tetramethyl-1,3,2-dioxaborolane group. This includes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Wissenschaftliche Forschungsanwendungen

Fluorinated Carbohydrates as Plasma Membrane Modifiers

- Study Overview : Research conducted by Sharma et al. (1990) investigated fluorinated carbohydrates, closely related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for their potential as plasma membrane modifiers. The study synthesized several derivatives and tested their ability to inhibit cell growth in murine leukemia cells.

- Key Findings : The synthesized acetylated 3-fluoro derivatives exhibited notable inhibition of cell growth in murine L1210 leukemia cells at micromolar concentrations, indicating their potential as effective plasma membrane modifiers in cancer research (Sharma et al., 1990).

Synthesis of Benzamide Derivatives as Antiprion Agents

- Study Overview : Fiorino et al. (2012) synthesized a new set of benzamide derivatives, which share structural similarities with this compound. The aim was to evaluate these compounds as potential antiprion agents.

- Key Findings : The synthesized benzamide derivatives demonstrated promising binding affinity for human PrPC and inhibited its conversion into PrPSc in vitro. They also showed antiprion activity in cell-based assays, marking them as potential therapeutic agents against prion disease (Fiorino et al., 2012).

Lacosamide Isothiocyanate-Based Agents for Targeting Receptors

- Study Overview : Park et al. (2009) explored the use of lacosamide isothiocyanate-based agents, which are structurally related to this compound, for targeting and identifying receptors.

- Key Findings : These compounds were shown to bind selectively to proteins associated with the function and toxicity of (R)-2, a compound with unique pharmacological properties. This study highlights the potential of similar compounds in receptor targeting and identification (Park et al., 2009).

Synthesis and Evaluation of Benzamide Derivatives as Antimicrobial Agents

- Study Overview : A study conducted by Talupur et al. (2021) involved the synthesis of benzamide derivatives, related to this compound, and their evaluation as antimicrobial agents.

- Key Findings : These compounds were characterized through various spectroscopic techniques and evaluated for their antimicrobial properties. The study provided insights into the potential use of similar compounds in developing new antimicrobial agents (Talupur et al., 2021).

Electrochemical Oxidation Catalyzed by 4-Acetamido-TEMPO

- Study Overview : Rafiee et al. (2018) investigated the use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), a compound similar to this compound, in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids.

- Key Findings : The study demonstrated the efficient conversion of various substrates to carboxylic acids under mild conditions, showcasing the potential of such compounds in green chemistry and large-scale industrial applications (Rafiee et al., 2018).

Eigenschaften

IUPAC Name |

2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-9(19)18-12-8-10(6-7-11(12)13(17)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCFVENGJCVLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)

![2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)

![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

![3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B2655345.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)

![3-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2655358.png)